molecular formula C20H16Br2N4O4 B1673647 Kinesore

Kinesore

カタログ番号: B1673647
分子量: 536.2 g/mol
InChIキー: DUGCMEGLYHBMAR-AUEPDCJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

キネソアの合成は、コア構造の調製から始まり、特定の置換基を導入するための官能基化が続く、いくつかのステップを伴います。 合成経路は一般的に次のステップを含みます。

化学反応の分析

キネソアは、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、強力な酸化剤、還元剤、置換反応を促進する触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

キネソアは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Microtubule Remodeling

Kinesore induces significant remodeling of the microtubule network in various cell types. For instance, in HeLa cells treated with 50 μM this compound, researchers observed a complete reorganization of the microtubule architecture into non-radial structures characterized by loops and bundles. This reorganization is accompanied by the accumulation of lysosomes in a juxtanuclear position, indicating enhanced microtubule dynamics and altered intracellular transport mechanisms .

Stability and Rescue Frequency

This compound also influences microtubule stability. In experiments with Ptk2 cells, treatment with 100 μM this compound resulted in a fourfold increase in the binding of kinesin-1 to microtubules and a 28% increase in microtubule rescue frequency. This suggests that this compound not only activates kinesin-1 but also contributes to greater microtubule longevity and resilience against depolymerization .

HeLa Cells

In a study involving HeLa cells, treatment with this compound led to dramatic changes in microtubule organization. The typical radial array was replaced with projections emanating from the cell periphery, demonstrating that this compound effectively activates kinesin-1 to remodel the cytoskeletal framework .

Ptk2 Cells

Another investigation using Ptk2 cells revealed that this compound enhances both the activity and stability of microtubules. The increased binding affinity of kinesin-1 facilitated by this compound resulted in improved rescue frequencies and overall enhanced dynamics within the microtubule network .

Potential Therapeutic Applications

Given its ability to modulate microtubule dynamics, this compound holds promise for therapeutic applications in diseases characterized by dysfunctional intracellular transport mechanisms, such as neurodegenerative disorders. By restoring normal kinesin-1 function, this compound may help alleviate symptoms associated with these conditions.

Data Summary Table

Cell Type This compound Concentration Observed Effects Mechanism
HeLa50 μMMicrotubule network reorganizationActivation of kinesin-1 leading to cargo transport
Ptk2100 μMIncreased binding and rescue frequencyEnhanced stability and activity of microtubules

生物活性

Kinesore is a small-molecule modulator specifically targeting kinesin-1, a motor protein essential for intracellular transport and microtubule dynamics. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on microtubule organization, and potential applications in research.

This compound functions primarily by inhibiting the interaction between the kinesin light chain (KLC) and the cargo adaptor SKIP (Syntabulin-Kinesin Interacting Protein). This inhibition occurs while simultaneously promoting kinesin-1's ability to control microtubule dynamics. In the absence of cargo, kinesin-1 is autoinhibited; this compound disrupts this autoinhibition, allowing for enhanced motor activity.

Key Findings:

  • Inhibition of Cargo Interaction: this compound inhibits the interaction between KLC2 and SKIP, which is crucial for organelle transport.
  • Activation of Microtubule Dynamics: By disrupting the autoinhibited state, this compound facilitates microtubule sliding and bundling, leading to a reorganization of the microtubule network in treated cells .

Effects on Microtubule Organization

Research has demonstrated that treatment with this compound induces significant remodeling of the microtubule network in various cell types. For instance, HeLa cells exposed to 50 μM this compound displayed extensive microtubule-rich projections and a complete reorganization of their microtubule structure.

Data Table: Effects of this compound on Microtubule Dynamics

Concentration (μM)Cell TypeObserved Effects
0HeLaNormal microtubule organization
25HeLaMild reorganization
50HeLaExtensive microtubule bundling and sliding
50Kif5B KONo significant effects observed

Case Studies

  • HeLa Cells Study :
    • Objective: To investigate the effect of this compound on microtubule dynamics.
    • Methodology: HeLa cells were treated with varying concentrations of this compound. Immunostaining for β-tubulin was performed to visualize changes in microtubule organization.
    • Results: At 50 μM, cells exhibited a dramatic reorganization into bundles resembling those formed by active kinesin-14 family members .
  • Kif5B Knockout Cells :
    • Objective: To confirm the dependency of this compound-induced effects on kinesin-1 activity.
    • Methodology: Kif5B knockout cells were treated with this compound.
    • Results: The expected microtubule remodeling was significantly suppressed, confirming that this compound's effects are indeed reliant on functional kinesin-1 .

Research Findings

The discovery of this compound has provided insights into the regulatory mechanisms governing kinesin-1 activity. It has been established that:

  • This compound acts as a proof-of-concept for manipulating the motor-cargo interface using small molecules.
  • The compound induces structural changes in microtubules that are critical for various cellular processes, including organelle transport and cellular morphology .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Kinesore's effects on microtubule dynamics?

  • Methodology : Use GFP-tubulin CRISPR knock-in cell lines (e.g., HeLa, Ptk2, or MIN6) for live-cell imaging. Optimize laser power (e.g., 0.86 mW) to minimize photobleaching and capture microtubule dynamics at 5-second intervals. Employ kymograph analysis via manual tracing of individual microtubules using tools like ImageJ . For in vitro assays, polymerize microtubule seeds in flow chambers and monitor rescue frequency (total rescue events divided by total depolymerization time) under this compound treatment .

Q. How do researchers optimize this compound concentrations for in vitro assays?

  • Methodology : Perform dose-response experiments (e.g., 0–100 µM this compound in DMSO) across cell types. For mast cells (e.g., RBL-2H3, BMMCs), measure secretion rates via β-hexosaminidase release assays. Note that BMMCs show higher sensitivity (secretion rate drops to ~40% at 100 µM) compared to RBL-2H3 cells (~65%) . Validate with fluorescence microscopy to assess granule aggregation (e.g., GFP-tagged vesicles) .

Q. What are standard methodologies for quantifying this compound-induced changes in cellular secretion?

  • Methodology : Use β-hexosaminidase release assays for mast cells. Treat cells with this compound in Ringer’s buffer (pH-adjusted for viability), and measure enzymatic activity in supernatants via colorimetric detection. Normalize data to DMSO controls and analyze variability using error bars (SD or SEM) . For pancreatic β-cells, combine glucose-stimulated insulin secretion assays with microtubule sliding analysis via SunTag-KIF5B imaging .

Advanced Research Questions

Q. How do thresholding variations in image analysis affect the interpretation of microtubule directionality under this compound treatment?

  • Methodology : Apply standardized thresholds to tubulin-positive pixels in boundary regions (e.g., 1 µm from the cell edge). Compare directionality distributions (e.g., parallel vs. non-parallel microtubules) using unpaired t-tests and Kolmogorov-Smirnov (K-S) tests. In MIN6 cells, this compound reduces parallel MT alignment (from 25% to 15% in DMSO vs. This compound, p < 0.0001), but threshold adjustments can alter significance. Use workflow validation (e.g., Supplemental Figure 2-1) to minimize bias .

Q. What factors contribute to cell-type-specific differences in this compound-induced secretion inhibition?

  • Methodology : Compare endogenous kinesin-1 levels (e.g., via immunoblotting) and microtubule stability across cell types. In BMMCs, higher kinesin-1 activity may amplify this compound’s effect on secretion. Perform RNAi knockdown of kinesin-1 in resistant cell lines (e.g., RBL-2H3) to test dependency. Validate with microtubule-binding assays using taxol-stabilized tubulin and this compound-treated lysates .

Q. How can researchers reconcile in vitro and in vivo findings on this compound’s impact on axon branching?

  • Methodology : Use zebrafish embryos for in vivo studies. Treat with 100 µM this compound in 2% DMSO and quantify peripheral axon branching via HNK-1 staining. Compare with in vitro microtubule dynamics data (e.g., rescue frequency in Ptk2 cells). Address discrepancies by analyzing apical protrusion dynamics via light-sheet microscopy (e.g., Figure 7—Video 1) and microtubule stability assays in neuronal models .

Q. What integrative approaches resolve contradictions in this compound’s dual role in enhancing microtubule sliding while disrupting boundary alignment?

  • Methodology : Combine laser-scanning confocal microscopy (e.g., MAX-projection of MTs) with peripheral enrichment analysis. In MIN6 cells, this compound increases MT sliding (SunTag-KIF5B displacement) but reduces boundary alignment (quantified via directionality bins). Use sigmoidal curve fitting for fluorescence intensity gradients (e.g., acetylated tubulin in HeLa cells) to model peripheral destabilization .

特性

IUPAC Name

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCMEGLYHBMAR-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Kinesore
Reactant of Route 4
Kinesore
Reactant of Route 5
Kinesore
Reactant of Route 6
Kinesore

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。